7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
描述
7-(2-Methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a polycyclic heterocyclic compound featuring a fused chromeno-tetrazolopyrimidine scaffold. This structure incorporates a chromene ring (benzopyran) fused to a tetrazolo[1,5-a]pyrimidine core, with substituents at the 6- and 7-positions: a pyridin-3-yl group and a 2-methoxyphenyl group, respectively. These substituents likely influence its electronic properties, solubility, and biological interactions .
属性
IUPAC Name |
11-(2-methoxyphenyl)-9-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-30-17-10-4-3-9-16(17)21-19-20(25-23-26-27-28-29(21)23)15-8-2-5-11-18(15)31-22(19)14-7-6-12-24-13-14/h2-13,21-22H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJPLOFFGAXEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CN=CC=C5)NC6=NN=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure comprising a chromeno framework fused with a tetrazolo-pyrimidine moiety. This structural diversity is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to 7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit multiple mechanisms of action:
- Inhibition of Enzymes :
- Antitumor Activity :
- Neuroprotective Effects :
Research Findings
Recent studies have highlighted the biological activity of similar chromeno-pyridine derivatives:
- Enzyme Inhibition Studies : A study evaluated various derivatives for their inhibitory effects on MAO A and B. The most potent inhibitors showed IC50 values in the low micromolar range (e.g., 1 μM for MAO A), suggesting significant potential for therapeutic applications in mood disorders and neurodegeneration .
- Antitumor Assays : Compounds were tested against several cancer cell lines with varying results. Notably, one derivative achieved IC50 values of approximately 4.80 μM against MCF-7 cells, indicating strong antitumor activity .
Case Studies
Several case studies have documented the biological activities of related compounds:
-
Study on Neuroprotection :
- A compound structurally similar to 7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine was tested for neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated a significant reduction in cell death when treated with the compound compared to controls.
- Cancer Cell Line Testing :
Data Table: Summary of Biological Activities
相似化合物的比较
Key Features :
- Chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine backbone: Combines chromene’s planar aromaticity with the tetrazole’s electron-rich, bioisosteric properties.
Limited direct pharmacological data exist for this compound, but structurally related tetrazolopyrimidines exhibit diverse activities, including anticancer, antimicrobial, and enzyme inhibition (e.g., α-glucosidase) .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Electron-donating groups (e.g., methoxy) enhance solubility and target binding, while heteroaromatic groups (e.g., pyridinyl) may improve bioavailability .
- Chromeno-Tetrazolopyrimidines vs. Chromeno-Triazolopyrimidines: Replacement of tetrazole with triazole (e.g., ) reduces ring strain but may alter enzyme inhibition profiles .
Example :
- details a VO-catalyzed mechanism for chromeno-triazolopyrimidines, where aldehydes activate carbonyl groups to form enaminoketones, followed by cyclization .
Comparison with Other Methods :
- Solvent-Free Conditions : highlights efficient tetrazolopyrimidine synthesis under solvent-free conditions (yields: 86–92%) .
- Limitations : Older methods () suffered from low yields, but newer protocols (e.g., DABCO-catalyzed) address this .
Physicochemical Properties
- Molecular Weight : Estimated ~440–470 g/mol (based on analogs in and ) .
- Solubility : Pyridinyl and methoxy groups likely improve aqueous solubility compared to purely aryl-substituted analogs (e.g., 7-(4-methylphenyl)-tetrazolopyrimidine) .
- Thermodynamic Stability : Tetrazole-pyrimidine tautomerism (e.g., azide ⇄ tetrazole equilibrium in ) may influence stability in solution .
常见问题
Basic Synthesis and Structural Confirmation
Q: What are the critical steps for synthesizing 7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine, and how can structural integrity be verified? A:
- Key Synthesis Steps :
- Chromeno Ring Formation : Use a sodium salt of 5-benzofuran-2-yl-3-hydroxypropenone (or analogous precursors) with heterocyclic amines under reflux in a polar solvent (e.g., pyridine) to construct the chromeno core .
- Tetrazolo Functionalization : Introduce the tetrazolo[1,5-a]pyrimidine moiety via cyclization with nitrile or diazonium chloride intermediates under catalytic conditions (e.g., sulfur/nitrogen sources) .
- Substituent Coupling : Attach 2-methoxyphenyl and pyridin-3-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimizing temperature (80–120°C) and catalyst (e.g., Pd(PPh₃)₄) .
- Structural Verification :
- Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy groups, aromatic protons at δ 6.5–8.5 ppm) and FT-IR (C=N stretching at ~1600 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
Advanced: Addressing Data Contradictions in Spectroscopic Analysis
Q: How should researchers resolve discrepancies between observed and theoretical NMR/IR data for this compound? A:
- Common Pitfalls :
- Tautomerism : The tetrazolo ring may exhibit keto-enol tautomerism, altering NMR shifts. Use DMSO-d₆ as a solvent to stabilize tautomers .
- Solvent Effects : Compare data across solvents (CDCl₃ vs. DMSO-d₆) to identify environment-dependent shifts .
- Validation Steps :
- Cross-Validate Techniques : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 455.12 [M+H]⁺) .
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR/IR spectra for alignment with experimental data .
Basic: Reaction Optimization for Yield Improvement
Q: What experimental parameters most significantly impact the yield of the chromeno-tetrazolo core? A:
- Critical Factors :
- Catalyst Selection : Use CuI or Pd catalysts for heterocyclic coupling (yield improvement from 45% to 72%) .
- Temperature Control : Maintain 80–100°C during cyclization to minimize side-product formation .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography (silica gel, hexane/EtOAc) .
Advanced: Substituent Effects on Bioactivity
Q: How do the 2-methoxyphenyl and pyridin-3-yl groups influence the compound’s potential as a kinase inhibitor? A:
- Methodological Approach :
- Structure-Activity Relationship (SAR) :
- Methoxy Group : Enhances lipophilicity and membrane permeability (logP ~2.8) .
- Pyridine Ring : Coordinates with ATP-binding pockets in kinases (e.g., EGFR, VEGFR) via π-π stacking .
2. Biological Assays : - Kinase Inhibition Screening : Use fluorescence polarization assays (IC₅₀ values <1 μM indicate high potency) .
- Cytotoxicity Profiling : Test against HEK293 cells (CC₅₀ >50 μM suggests selectivity) .
Basic: Stability Under Physiological Conditions
Q: What strategies ensure the compound’s stability in aqueous buffers for in vitro studies? A:
- Buffering Systems : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO to prevent aggregation .
- Light/Temperature Control : Store at –20°C in amber vials to avoid photodegradation of the chromeno moiety .
- HPLC Monitoring : Track degradation via reverse-phase C18 columns (retention time ~12.3 min) .
Advanced: Computational Modeling of Binding Interactions
Q: Which computational tools are recommended to predict binding modes with biological targets? A:
- Docking Software : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (PDB: 1M17) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust binding) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at pyridine N) using MOE .
Handling Contradictory Biological Activity Reports
Q: How to reconcile conflicting reports on the compound’s anticancer efficacy? A:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hr) .
- Control for Metabolites : Perform LC-MS to rule out degradation products .
- Dose-Response Curves : Generate EC₅₀ values across 3+ independent replicates to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
